![molecular formula C10H10 B14506777 2-Phenylbicyclo[1.1.0]butane CAS No. 63911-23-9](/img/structure/B14506777.png)
2-Phenylbicyclo[1.1.0]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylbicyclo[1.1.0]butane is a highly strained carbocyclic compound characterized by its unique bicyclic structure. This compound features a phenyl group attached to a bicyclo[1.1.0]butane core, which consists of a four-membered ring with a bridging carbon-carbon bond. The significant strain within the bicyclic system makes it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbicyclo[1.1.0]butane typically involves the cyclopropanation of suitable precursors. One common method is the enantioselective intramolecular cyclopropanation of (E)-2-diazo-5-arylpent-4-enoates using rhodium catalysts such as Rh2(S-NTTL)4 in toluene at cryogenic temperatures . This method provides high enantioselectivity and substrate generality.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of strain-release chemistry and cyclopropanation reactions are likely employed. Industrial synthesis would focus on optimizing reaction conditions, catalysts, and scalability to produce the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylbicyclo[1.1.0]butane undergoes various chemical reactions, including:
Nucleophilic Addition: The strained bicyclic structure makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Electrophilic Addition: Electrophiles can add to the bridgehead carbons, resulting in the formation of new ring systems.
Reduction: Reduction reactions can break the strained bonds, leading to less strained products.
Common Reagents and Conditions
Nucleophiles: Nucleophilic radicals and anions are commonly used to initiate ring-opening reactions.
Electrophiles: Electrophilic reagents such as halogens and acids can add to the strained carbons.
Reducing Agents: Metal hydrides and other reducing agents facilitate the reduction of the strained bonds.
Major Products Formed
The major products formed from these reactions include cyclobutanes, azetidines, and other sp3-rich carbocycles .
Applications De Recherche Scientifique
2-Phenylbicyclo[1.1.0]butane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Phenylbicyclo[1.1.0]butane involves the release of strain energy upon reaction. The high strain within the bicyclic system makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the strain-release mechanism is a key factor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without the phenyl group, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release reactivity.
Bicyclo[1.1.1]pentane: A related compound with a different ring structure, also valued for its strain-release properties.
Uniqueness
2-Phenylbicyclo[11The phenyl group can participate in additional interactions and reactions, making this compound distinct from its analogs .
Propriétés
Numéro CAS |
63911-23-9 |
|---|---|
Formule moléculaire |
C10H10 |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
2-phenylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C10H10/c1-2-4-7(5-3-1)10-8-6-9(8)10/h1-5,8-10H,6H2 |
Clé InChI |
JSKZVMJBSAEQBF-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


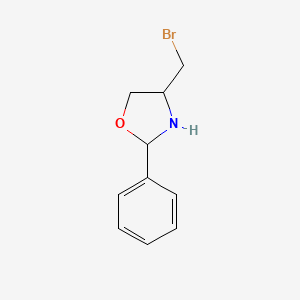
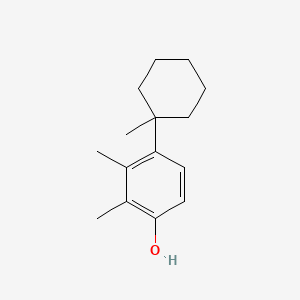
![[Diazo(phenyl)methyl]phosphonic acid](/img/structure/B14506722.png)

![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)
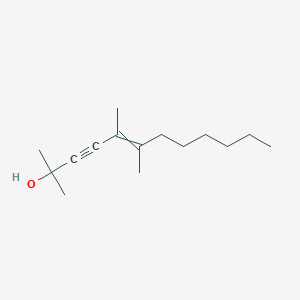
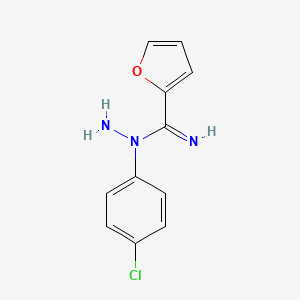
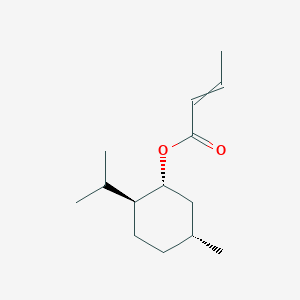
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)
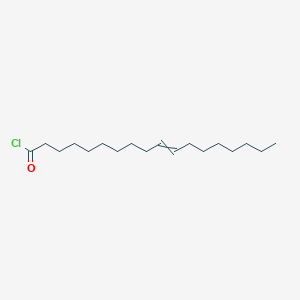

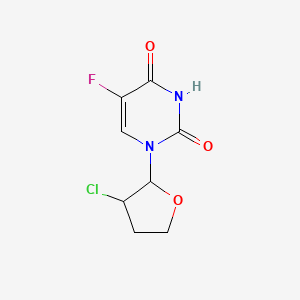
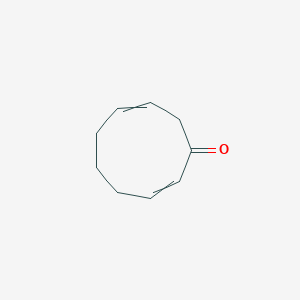
![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
